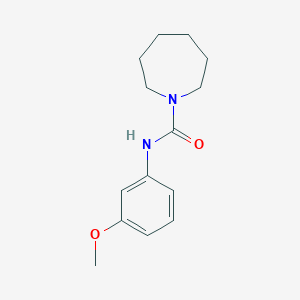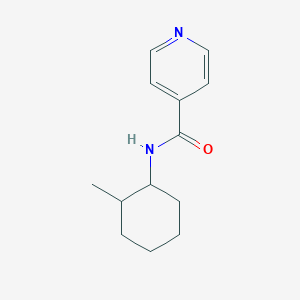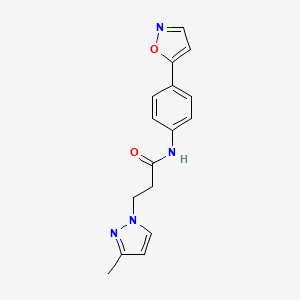
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known as MPDPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPDPH is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been used in various scientific research applications, including as a fluorescent probe for the detection of copper ions in biological systems. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been used as a ligand for the preparation of metal complexes, and as a catalyst for the synthesis of benzimidazoles. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid β-peptide.
Mecanismo De Acción
The mechanism of action of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. The complex then interacts with amyloid β-peptide, preventing its aggregation and reducing its toxicity. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have various biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been shown to have antioxidant properties, and to reduce oxidative stress in cells. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments is its ability to selectively bind to copper ions, making it a useful probe for the detection of copper in biological systems. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one research, including the development of new synthetic methods for the compound, and the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and its interactions with copper ions and amyloid β-peptide. Finally, the potential use of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as a diagnostic tool for Alzheimer's disease should be explored further, as it may have the ability to detect the disease at an early stage.
Métodos De Síntesis
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized using various methods, including the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidine-2-carbaldehyde in the presence of a base. The reaction results in the formation of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as a yellow solid with a melting point of 218-220°C. Other methods of synthesis include the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidin-2-one, and the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-formyl-1-methylpyrrolidinium iodide.
Propiedades
IUPAC Name |
(4Z)-5-amino-4-(1-methylpyrrolidin-2-ylidene)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-17-9-5-8-11(17)12-13(15)16-18(14(12)19)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,15,16)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGGVQPVYSBVNR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=C2C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)




![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)